5-(3-bromo-2-fluorophenyl)oxazole
Description
Significance of Oxazole (B20620) Core in Organic Chemistry
The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in organic chemistry. nih.govjournalajst.com Its prevalence in a multitude of natural products and synthetically derived molecules underscores its importance. nih.gov The structural and chemical diversity of oxazole-based molecules allows them to interact with various biological receptors and enzymes through a range of non-covalent interactions, leading to a broad spectrum of biological activities. journalajst.comnih.gov Consequently, oxazole derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases, including cancer, bacterial and fungal infections, inflammation, and diabetes. nih.govresearchgate.net Beyond medicinal chemistry, the unique electronic properties of the oxazole ring have led to its incorporation into fluorescent probes and other advanced materials. researchgate.net
Role of Halogenation in Modulating Molecular Architecture
The introduction of halogen atoms, such as fluorine and bromine, onto an aromatic ring is a powerful strategy in molecular design. nih.govtutorchase.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. tutorchase.commdpi.com
Fluorine, the most electronegative element, can influence the acidity of nearby functional groups and enhance membrane permeability. nih.gov The substitution of hydrogen with fluorine has a minimal steric impact due to their similar van der Waals radii. nih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the molecule's in vivo half-life. mdpi.com
Bromine, a larger and more polarizable halogen, can also increase lipophilicity and is known to participate in halogen bonding. tutorchase.comresearchgate.net This is a directional, non-covalent interaction between a covalently bound halogen and a Lewis basic atom, which can contribute to the stability of ligand-protein complexes and enhance binding affinity. researchgate.netacs.org The presence of both a bromine and a fluorine atom on the phenyl ring of 5-(3-bromo-2-fluorophenyl)oxazole suggests a deliberate design to fine-tune its steric and electronic properties.
Overview of Research Trajectories for Oxazole Derivatives
Research into oxazole derivatives is a dynamic and expanding field. Current research trajectories can be broadly categorized into several key areas:
Novel Synthetic Methodologies: Chemists are continuously developing more efficient and sustainable methods for the synthesis of oxazoles. nih.govresearchgate.net This includes the refinement of classic reactions like the van Leusen oxazole synthesis and the development of novel catalytic approaches, such as those employing palladium or silver catalysts. nih.govacs.orgsmolecule.com
Medicinal Chemistry and Drug Discovery: A significant portion of oxazole research is focused on the discovery of new therapeutic agents. nih.govnih.gov Scientists are exploring oxazole derivatives as inhibitors of a wide range of biological targets, including enzymes like protein kinases and DNA topoisomerases, as well as their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govbenthamscience.com
Materials Science: The unique photophysical properties of certain oxazole derivatives have led to their investigation as fluorescent probes and components of optoelectronic materials. researchgate.net
Chemical Biology: Oxazole-containing molecules are being used as tools to probe biological systems and understand complex cellular processes. chemscene.com
Scope and Objectives of Research on this compound
The specific compound, this compound, is a subject of interest primarily as a building block in organic synthesis. Its structure combines the versatile oxazole core with a di-halogenated phenyl group, making it a valuable intermediate for the construction of more complex molecules. Research involving this compound and its close analogs generally aims to:
Explore its utility in synthetic transformations: The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. smolecule.com
Investigate its potential as a scaffold for bioactive molecules: The unique combination of the oxazole ring and the bromo-fluorophenyl moiety provides a foundation for the synthesis of novel compounds with potential applications in medicinal chemistry.
Understand the impact of its specific substitution pattern: The ortho-fluorine and meta-bromine substitution is expected to impart specific conformational and electronic properties that can be exploited in the design of targeted molecules.
While extensive research on the final biological applications of this compound itself is not widely published, its role as a key intermediate in the synthesis of larger, potentially bioactive compounds is a significant area of investigation. For instance, related halogenated phenyl-oxazole structures are often used in the development of new chemical entities for various therapeutic areas.
Below is a table summarizing the key properties of the constituent parts of this compound.
| Component | Key Features | Primary Research Interest |
| Oxazole Ring | 5-membered aromatic heterocycle with N and O | Medicinal chemistry, materials science, synthetic building block |
| Fluorine | High electronegativity, small size, strong C-F bond | Metabolic stability, modulation of pKa, membrane permeability |
| Bromine | Good leaving group, participates in halogen bonding | Synthetic handle for cross-coupling, enhancing binding affinity |
The following table presents some computed physical and chemical properties of a closely related isomer, 3-bromo-5-phenyl-1,2-oxazole, to provide an context for the types of data relevant to this class of compounds.
| Property | Value |
| Molecular Weight | 224.05 g/mol nih.gov |
| Molecular Formula | C9H6BrNO nih.gov |
| XLogP3 | 3.6 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFKBLOAUKDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Retrosynthetic Analysis of 5-(3-bromo-2-fluorophenyl)oxazole
A primary retrosynthetic disconnection for this compound breaks the C4-C5 bond of the oxazole (B20620) ring. This leads to two key synthons: a (3-bromo-2-fluorophenyl)carbonyl equivalent and a synthon providing the remaining C-N-C fragment of the oxazole. A particularly effective strategy for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govorganic-chemistry.orgmdpi.com This approach suggests a retrosynthesis to 3-bromo-2-fluorobenzaldehyde (B121081) and tosylmethyl isocyanide (TosMIC).
Another disconnection can be envisioned at the C2-O1 and C4-C5 bonds, pointing towards a cyclocondensation approach. This would involve a 3-bromo-2-fluorophenyl-substituted α-haloketone and a source of the amide nitrogen and C2 carbon, such as formamide.
Classical and Modern Approaches for Oxazole Ring Formation
The construction of the oxazole core is a well-established area of heterocyclic chemistry, with a variety of methods available. These can be broadly categorized into classical cyclocondensation reactions and more modern transition-metal catalyzed and metal-free approaches.
Cyclocondensation Reactions
Classical methods for oxazole synthesis often rely on the condensation of an α-haloketone with an amide. In the context of this compound, this would involve the reaction of 2-bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one with formamide. This method, while straightforward, can sometimes suffer from harsh reaction conditions and limited substrate scope.
Another venerable method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. ijpsonline.com For the target molecule, this would necessitate the synthesis of N-(2-(3-bromo-2-fluorophenyl)-2-oxoethyl)formamide, which would then be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide.
Transition-Metal Catalyzed Cyclization Strategies
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for heterocycle synthesis, offering milder reaction conditions and greater functional group tolerance. strath.ac.ukresearchgate.net For the synthesis of 5-aryl oxazoles, palladium- and copper-catalyzed reactions are particularly prominent. bohrium.comtandfonline.com
One such strategy involves the coupling of terminal alkynes with amides. For instance, a palladium-catalyzed reaction could couple 1-bromo-3-ethynyl-2-fluorobenzene (B1382636) with formamide. Alternatively, copper catalysts can be employed in the reaction of α-diazoketones with nitriles to furnish trisubstituted oxazoles. researchgate.net Gold-catalyzed reactions of α-alkynylamides with alkynoates in the presence of nitriles can also lead to polysubstituted oxazoles. bohrium.com
Van Leusen Oxazole Synthesis and its Variants
The Van Leusen oxazole synthesis is a highly versatile and widely used method for the preparation of 5-substituted oxazoles. organic-chemistry.orgwikipedia.org This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com The reaction proceeds through the formation of an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.org
The key steps of the mechanism are:
Deprotonation of TosMIC by a base.
Nucleophilic attack of the deprotonated TosMIC on the aldehyde (3-bromo-2-fluorobenzaldehyde).
Intramolecular cyclization to form an oxazoline intermediate.
Base-promoted elimination of the tosyl group to afford the this compound. wikipedia.org
A significant advantage of the Van Leusen synthesis is its tolerance of a wide range of functional groups on the aldehyde, making it well-suited for the synthesis of complex molecules. nih.govmdpi.com Microwave-assisted variations of this reaction have been developed to improve reaction times and yields. nih.govmdpi.com
Metal-Free Annulation and Oxidative Cyclization Protocols
In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. tandfonline.comrsc.org Several metal-free strategies for oxazole synthesis have emerged, often relying on oxidative cyclization or annulation reactions.
One approach involves the λ3-iodane-mediated oxidative cycloisomerization of N-propargyl amides. scispace.com This method uses hypervalent iodine reagents to promote the cyclization of an N-propargyl amide derived from 3-bromo-2-fluorobenzoic acid and propargylamine. Another strategy is the oxidative cyclization of catechols with amines, although this is more relevant for benzoxazole (B165842) synthesis. researchgate.net More recently, a metal-free method involving the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines has been reported. rsc.org
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, stereoselectivity is not a primary concern as the target molecule is achiral. However, regioselectivity is a critical aspect, particularly in methods that could potentially lead to isomeric products.
In transition-metal-free heterocyclization reactions of 1,3-diynes, for example, the regioselectivity of the addition of the nucleophile determines the substitution pattern of the resulting oxazole. acs.orgnih.gov Similarly, in gold-catalyzed reactions of α-alkynylamides, the regioselectivity of the cycloaddition is crucial for obtaining the desired 2,4,5-trisubstituted oxazole. rsc.org
During the synthesis of the starting material, 3-bromo-2-fluorobenzaldehyde, the regioselectivity of the bromination of 2-fluorobenzaldehyde (B47322) would be a key step to control. The directing effects of the fluorine and formyl groups would need to be carefully considered to ensure the desired 3-bromo substitution pattern.
Functional Group Tolerance and Substrate Scope in Synthesis
The synthesis of this compound can be efficiently achieved through the Van Leusen oxazole synthesis. This method is renowned for its mild reaction conditions and, crucially, its broad functional group tolerance, making it highly suitable for the preparation of intricately substituted aromatic compounds. mdpi.comnih.gov
The key starting materials for the synthesis of this compound via the Van Leusen reaction are 3-bromo-2-fluorobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). nbinno.comnordmann.globalalfa-chemistry.comchemimpex.com The reaction demonstrates that the presence of both a bromine and a fluorine atom on the phenyl ring of the aldehyde does not impede the course of the reaction.
The substrate scope of the Van Leusen synthesis is extensive, accommodating a wide variety of aldehydes. While the focus here is on 3-bromo-2-fluorobenzaldehyde, it is well-documented that aldehydes bearing either electron-donating or electron-withdrawing groups can be successfully employed to yield the corresponding 5-substituted oxazoles. mdpi.comnih.gov This versatility underscores the robustness of this synthetic route. For instance, various substituted benzaldehydes have been successfully converted to their respective 5-aryloxazoles, highlighting the reaction's tolerance to diverse electronic and steric environments on the aromatic ring.
A general representation of the substrate scope for the Van Leusen synthesis of 5-aryloxazoles is presented below:
| Aldehyde Substrate (Ar-CHO) | Functional Groups on Ar | General Applicability |
| Benzaldehyde | Unsubstituted | High |
| Methoxybenzaldehydes | Electron-donating | High |
| Nitrobenzaldehydes | Electron-withdrawing | High |
| Halobenzaldehydes (e.g., 3-bromo-2-fluorobenzaldehyde) | Halogens (Br, F, Cl) | High |
| Cyanobenzaldehydes | Cyano group | High |
This table illustrates the wide applicability of the Van Leusen reaction, making it a reliable method for the synthesis of a diverse library of 5-aryloxazoles, including the target compound this compound.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic organic chemistry is paramount for developing sustainable and environmentally benign processes. The synthesis of this compound can be significantly improved by incorporating various green techniques.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The Van Leusen synthesis of 5-substituted oxazoles has been shown to be amenable to microwave-assisted conditions. acs.orgresearchgate.net By employing microwave heating, the reaction between 3-bromo-2-fluorobenzaldehyde and TosMIC could potentially be accelerated, reducing energy consumption and minimizing the formation of side products. One study demonstrated the synthesis of 5-substituted oxazoles in high yields within minutes under microwave irradiation. acs.org
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. While specific studies on the ultrasound-assisted synthesis of this compound are not available, related research has shown the successful synthesis of other oxazole derivatives under ultrasonic irradiation. researchgate.net This suggests that employing ultrasound could be a viable green alternative to conventional heating methods for the synthesis of the target compound.
Ionic Liquid and Deep Eutectic Solvent Applications
Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and potential for recyclability. The Van Leusen reaction has been successfully carried out in ionic liquids, which can serve as both the solvent and a promoter for the reaction, often leading to high yields and easy product separation. nih.gov Similarly, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and non-toxic alternative to conventional organic solvents and have been used in oxazole synthesis. researchgate.net The use of these solvent systems in the synthesis of this compound would align with the principles of green chemistry by reducing the reliance on volatile organic compounds.
Continuous Flow Synthesis Methods
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of oxazoles has been successfully demonstrated in continuous flow systems. rsc.org A flow process for the synthesis of this compound would involve pumping the reactants, 3-bromo-2-fluorobenzaldehyde and TosMIC, through a heated reactor, potentially packed with a solid-supported base to facilitate the reaction and simplify purification. This approach would enable a more efficient and controlled production of the target molecule.
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of this compound via the Van Leusen reaction proceeds through a well-established mechanistic pathway. mdpi.comorganic-chemistry.orgwikipedia.orgyoutube.com
The key steps are as follows:
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic methylene (B1212753) group of p-toluenesulfonylmethyl isocyanide (TosMIC) by a base (e.g., potassium carbonate) to form a resonance-stabilized carbanion.
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of 3-bromo-2-fluorobenzaldehyde. This addition leads to the formation of an alkoxide intermediate.
Intramolecular Cyclization (5-endo-dig): The alkoxide then undergoes an intramolecular cyclization by attacking the electrophilic carbon of the isocyanide group. This step results in the formation of a five-membered oxazoline ring intermediate.
Elimination of p-Toluenesulfinic Acid: The final step is the base-promoted elimination of the p-toluenesulfonyl group (a good leaving group) and a proton from the oxazoline ring. This elimination leads to the aromatization of the ring, yielding the final product, this compound.
The presence of the bromo and fluoro substituents on the phenyl ring is well-tolerated throughout this mechanistic sequence, demonstrating the robustness of the Van Leusen reaction for the synthesis of such halogenated aromatic heterocycles. mdpi.comnih.gov
A comprehensive search for detailed spectroscopic data for the chemical compound “this compound” (CAS Number: 2017304-12-8) has been conducted. sigmaaldrich.com Unfortunately, publicly available, peer-reviewed scientific literature containing the specific experimental data required to generate the requested article is not available at this time.
To construct a scientifically accurate and detailed article for each specified section and subsection—including ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, HRMS, and IR spectroscopy with corresponding data tables—it is imperative to have access to published research that has characterized this exact molecule.
Without access to primary literature sources that provide this specific information, it is not possible to fulfill the request to the required standard of scientific accuracy and detail. Information on related but structurally different compounds cannot be used as a substitute, as this would not adhere to the strict focus on “this compound”.
Further research or the publication of experimental data for this compound is needed before a comprehensive and authoritative article on its spectroscopic characterization can be written.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths and Angles Analysis
The bond lengths and angles within 5-(3-bromo-2-fluorophenyl)oxazole are expected to conform to standard values for sp²- and sp-hybridized atoms in aromatic and heterocyclic systems. The phenyl ring should exhibit typical C-C bond lengths of approximately 1.39 Å, with some variation due to the electronic effects of the bromo and fluoro substituents. The C-Br and C-F bond lengths are anticipated to be around 1.90 Å and 1.35 Å, respectively. The oxazole (B20620) ring, being an aromatic heterocycle, will have characteristic bond lengths and angles reflecting its electronic structure. The C-O, C=N, and C-C bonds within the oxazole ring will have lengths intermediate between single and double bonds due to resonance.
Below is a hypothetical table of selected bond lengths and angles for this compound, based on typical values from the literature and related crystal structures.
| Bond | Hypothetical Length (Å) | Angle | Hypothetical Angle (°) |
| C(phenyl)-C(phenyl) | ~1.39 | C-C-C (phenyl) | ~120 |
| C(phenyl)-Br | ~1.90 | C(phenyl)-C(phenyl)-Br | ~120 |
| C(phenyl)-F | ~1.35 | C(phenyl)-C(phenyl)-F | ~120 |
| C(phenyl)-C(oxazole) | ~1.48 | C(phenyl)-C(oxazole)-O | ~125 |
| C(oxazole)-O | ~1.37 | C(oxazole)-O-C(oxazole) | ~105 |
| C(oxazole)=N | ~1.31 | C(oxazole)-N=C(oxazole) | ~110 |
| C(oxazole)-C(oxazole) | ~1.36 | N=C(oxazole)-C(oxazole) | ~115 |
This data is hypothetical and for illustrative purposes only, pending experimental verification.
Torsional Angles and Conformational Analysis
| Torsional Angle | Hypothetical Value (°) |
| Dihedral angle between phenyl and oxazole rings | 20-40 |
This data is hypothetical and for illustrative purposes only, pending experimental verification.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role in the crystal packing.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen or oxygen of the oxazole ring of a neighboring molecule. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.
π-π Stacking: Both the phenyl and oxazole rings are aromatic and can participate in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel or offset, contribute to the stabilization of the crystal structure. The planarity and electron distribution of the rings will influence the geometry and strength of these interactions.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues (if applicable for future derivatization)
While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution at a suitable position, would yield chiral analogues. The determination of the absolute configuration of such derivatives would be crucial for stereospecific applications. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for this purpose, particularly for molecules in solution. gaussian.comnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. gaussian.com ECD, which operates in the UV-visible region, provides complementary information based on electronic transitions. The combination of experimental VCD/ECD spectra with quantum chemical calculations, typically using Density Functional Theory (DFT), allows for the unambiguous assignment of the absolute configuration of a chiral molecule. americanlaboratory.com This approach has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals. americanlaboratory.com
Should chiral derivatives of this compound be synthesized in the future, VCD and ECD would be invaluable tools for their stereochemical characterization, offering a reliable alternative to X-ray crystallography, especially if obtaining suitable single crystals proves difficult. americanlaboratory.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in exploring the fundamental properties of a molecule at the atomic and electronic levels. For 5-(3-bromo-2-fluorophenyl)oxazole, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the structural and electronic properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such simulations, offering a good balance between accuracy and computational cost for a wide range of organic molecules. DFT calculations allow for the optimization of the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In studies of similar oxadiazole derivatives, the HOMO-LUMO gap was used to infer the compound's stability. The distribution of the HOMO and LUMO across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack. For instance, in related structures, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO may be distributed across the heterocyclic ring system.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules. Actual values would need to be determined through specific DFT calculations for this compound.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The EPS map plots the electrostatic potential onto the electron density surface of the molecule.
Different colors on the EPS map represent varying levels of electrostatic potential. Typically, regions of negative potential (shown in red and yellow) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. Green areas indicate regions of neutral potential. For heterocyclic compounds, the nitrogen and oxygen atoms are often sites of negative electrostatic potential, making them likely points of interaction with electrophiles or hydrogen bond donors.
Atomic Charge Distribution Analysis
Analysis of the atomic charges provides a quantitative measure of the electron distribution within a molecule. The Mulliken charge analysis is a common method used to calculate the partial charge on each atom, derived from the quantum chemical calculations. This information helps in understanding the molecule's polarity and identifying reactive sites.
In a molecule like this compound, the electronegative fluorine, bromine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon atoms would exhibit positive partial charges. This charge distribution influences the molecule's dipole moment and its intermolecular interactions.
Table 2: Hypothetical Mulliken Atomic Charges for Key Heteroatoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O (oxazole) | -0.35 |
| N (oxazole) | -0.20 |
| F | -0.45 |
| Br | -0.15 |
Note: This data is for illustrative purposes only and represents typical charge distributions. Precise values would require specific quantum chemical calculations.
Spectroscopic Property Prediction via Computational Methods
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be a valuable aid in the interpretation of experimental data.
NMR Chemical Shift Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions allows for the assignment of signals in experimental NMR spectra, which can be particularly useful for complex molecules with overlapping peaks. While specific predicted NMR data for this compound is not available, the methodology has been successfully applied to a wide variety of heterocyclic systems.
Vibrational Frequency Analysis
Vibrational frequency analysis, often performed using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool to predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can aid in the identification and characterization of the compound. For this compound, a full theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of vibrational modes, each with a characteristic frequency and intensity.
Due to the lack of specific experimental or computational studies on this compound in the public domain, we can infer its vibrational characteristics by examining related compounds. For instance, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a molecule with similar structural motifs, provides insights into the expected vibrational modes. ajchem-a.com The key vibrational assignments for a molecule like this compound would include:
C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com
Aromatic C=C stretching: These modes usually appear in the 1600-1400 cm⁻¹ range and are characteristic of the phenyl and oxazole (B20620) rings.
C-F stretching: The carbon-fluorine stretching vibration is expected in the 1360-1000 cm⁻¹ range. ajchem-a.com
C-Br stretching: This vibration would be found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Oxazole ring vibrations: The C-O-C and C=N stretching and bending vibrations of the oxazole ring would be distributed across the fingerprint region (below 1500 cm⁻¹).
A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3080 |
| Phenyl Ring C=C Stretch | 1590 |
| Oxazole Ring C=N Stretch | 1550 |
| Phenyl Ring C=C Stretch | 1480 |
| C-F Stretch | 1250 |
| Oxazole Ring C-O Stretch | 1100 |
| C-Br Stretch | 580 |
This table is illustrative and based on typical vibrational frequencies for the functional groups present. Actual values would require specific DFT calculations for this compound.
Conformational Analysis and Energy Minimization Studies
A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angle between the phenyl and oxazole rings. For each angle, the geometry would be optimized to find the minimum energy for that specific conformation. The results of such a study on a related biphenyl (B1667301) system can provide a qualitative understanding. ic.ac.uk The presence of the bulky bromine atom and the fluorine atom ortho to the linking bond will introduce significant steric hindrance, likely resulting in a non-planar ground state conformation. The torsional barrier to rotation would also be influenced by the electronic effects of the halogen substituents.
A hypothetical potential energy profile for the rotation around the phenyl-oxazole bond is shown below, illustrating the expected energy changes with the dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.0 (Steric clash) |
| 45 | 0.0 (Energy minimum) |
| 90 | 2.5 (Transition state) |
| 135 | 0.2 |
| 180 | 4.5 (Steric clash) |
This table presents a hypothetical energy profile. The exact energy values and the dihedral angle of the minimum energy conformer would need to be determined by specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling allows for the investigation of the mechanism of chemical reactions, including the identification of intermediates and transition states. For this compound, a relevant reaction to model would be its synthesis. A common method for synthesizing 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.com
Modeling this reaction for this compound would start with 3-bromo-2-fluorobenzaldehyde (B121081) and TosMIC. Computational methods can be used to map out the entire reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Characterizing the transition state involves finding a first-order saddle point on the potential energy surface and analyzing its vibrational frequencies to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.
A simplified, hypothetical energy profile for a key step in the synthesis of this compound could be represented as follows:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (Aldehyde + TosMIC) | 0.0 |
| 1 | Intermediate 1 | -5.2 |
| 2 | Transition State 1 | +15.8 |
| 3 | Intermediate 2 | -10.1 |
| 4 | Transition State 2 | +12.3 |
| 5 | Product (Oxazole) | -25.0 |
This table is a simplified and hypothetical representation of a reaction pathway. Detailed computational studies are required to determine the actual energies and structures of the intermediates and transition states.
Molecular Dynamics Simulations for Dynamic Behavior (without biological context)
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its motions and interactions with its environment on a femtosecond to microsecond timescale. For this compound, an MD simulation in a non-biological context, for instance, in a solvent like dimethyl sulfoxide (B87167) (DMSO) or chloroform, can reveal its dynamic properties.
The simulation would involve defining a force field that describes the interactions between the atoms of the molecule and the solvent. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the simulation trajectory can provide information on:
Conformational dynamics: How the dihedral angle between the phenyl and oxazole rings fluctuates over time.
Solvation structure: How the solvent molecules arrange themselves around the solute.
Transport properties: Such as the diffusion coefficient of the molecule in the solvent.
Insights from MD simulations of similar small aromatic molecules suggest that the interactions are governed by weak forces like van der Waals and electrostatic interactions. researchgate.netbenthamopenarchives.com The presence of the polar C-F and C-Br bonds, as well as the heteroatoms in the oxazole ring, would lead to specific solute-solvent interactions.
A table summarizing hypothetical results from an MD simulation of this compound in DMSO could look like this:
| Property | Simulated Value |
| Average Phenyl-Oxazole Dihedral Angle | 48° ± 15° |
| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 |
| Radial Distribution Function (g(r)) Peak (Solute-Solvent) | 3.5 Å (for S of DMSO) |
These values are illustrative and would need to be obtained from a specific MD simulation of the system.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical or chemical properties. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or density.
To build a QSPR model, a dataset of compounds with known properties and a set of calculated molecular descriptors are required. The descriptors can encode various aspects of the molecular structure, such as topological, electronic, and geometric features. Multiple linear regression (MLR) or more advanced machine learning methods are then used to create the predictive model.
For halogenated aromatic compounds, descriptors related to molecular size, polarity, and halogen content have been shown to be important. nih.govtandfonline.com A hypothetical QSPR model for predicting the boiling point of a series of substituted phenyl-oxazoles might take the following form:
Boiling Point (°C) = a * (Molecular Weight) + b * (Polar Surface Area) + c * (Number of Halogen Atoms) + d
Where a, b, c, and d are coefficients determined from the regression analysis.
A data table for a hypothetical set of compounds used to build such a model could be:
| Compound | Molecular Weight | Polar Surface Area (Ų) | Number of Halogens | Boiling Point (°C) |
| 5-phenyloxazole | 145.16 | 30.1 | 0 | 235 |
| 5-(4-chlorophenyl)oxazole | 179.61 | 30.1 | 1 | 260 |
| This compound | 244.05 | 30.1 | 2 | (Predicted) |
| 5-(2,4-dichlorophenyl)oxazole | 214.05 | 30.1 | 2 | 285 |
This table provides an example of the data used in QSPR modeling. The boiling points are illustrative.
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring
The 3-bromo-2-fluorophenyl group in 5-(3-bromo-2-fluorophenyl)oxazole is subject to electrophilic aromatic substitution. The directing effects of the halogen substituents, bromine and fluorine, play a crucial role in determining the position of substitution. Both fluorine and bromine are ortho-, para-directing groups due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the reaction. masterorganicchemistry.comwikipedia.org However, they are also deactivating groups because of their strong electron-withdrawing inductive effects. wikipedia.orgorganicchemistrytutor.com
In the case of the 3-bromo-2-fluorophenyl moiety, the fluorine atom is at position 2 and the bromine atom is at position 3. The fluorine atom, being more electronegative, exerts a stronger inductive effect but is also a better resonance donor than bromine. Generally, halogens direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org For the 3-bromo-2-fluorophenyl group, the potential sites for electrophilic attack are C4, C5, and C6.
The directing effects can be summarized as follows:
Fluorine (at C2): Directs ortho (C1, which is substituted, and C3, which has a bromine) and para (C5).
Bromine (at C3): Directs ortho (C2, which has a fluorine, and C4) and para (C6).
Considering these effects, the most likely positions for electrophilic substitution would be C4, C5, and C6. The steric hindrance from the adjacent substituents will also influence the regioselectivity. The C4 position is ortho to the bromine and meta to the fluorine. The C5 position is para to the fluorine and meta to the bromine. The C6 position is para to the bromine and meta to the fluorine.
While both halogens are deactivating, the positions ortho and para to the fluorine are generally more deactivated by its strong inductive effect. wikipedia.org Conversely, the resonance donation from the lone pairs of the halogens stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. masterorganicchemistry.com Therefore, a complex interplay of these factors will determine the final product distribution. It is predicted that a mixture of isomers would be obtained, with the substitution at C6 being potentially favored due to a combination of electronic and steric factors.
Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction. wikipedia.org
The 3-bromo-2-fluorophenyl ring in this compound lacks strong activating groups for SNAr. The fluorine and bromine atoms themselves are not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. libretexts.org Therefore, direct displacement of either the bromide or the fluoride (B91410) by common nucleophiles is expected to be challenging.
However, nucleophilic aromatic substitution can sometimes be achieved under harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or bases. chemistrysteps.com Under such forcing conditions, it is possible that substitution could occur. In a competitive scenario, the C-F bond is generally stronger than the C-Br bond, making the bromide a better leaving group. Thus, if a reaction were to occur, it would be more likely to involve the displacement of the bromide ion.
Another potential pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism via a benzyne (B1209423) intermediate. libretexts.org This typically requires a very strong base to deprotonate a proton ortho to one of the halogens. In this compound, the protons at C4 and C6 are ortho to the bromine and fluorine, respectively. Deprotonation at either of these positions, followed by elimination of the adjacent halide, could lead to a benzyne intermediate, which would then be trapped by a nucleophile.
Cross-Coupling Reactions at Bromine and Fluorine Sites
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br and C-F bonds in this compound will differ significantly in these transformations. Generally, the C-Br bond is considerably more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions due to the difference in bond dissociation energies. nih.gov This difference in reactivity allows for selective functionalization at the bromine position.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. chemistryviews.org For this compound, selective coupling at the C-Br bond is highly anticipated. nih.gov
The reaction would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product. The C-F bond is expected to remain intact under typical Suzuki-Miyaura conditions. chemistryviews.org
Table 1: Predicted Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-(2-fluoro-3-phenylphenyl)oxazole |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 5-(2-fluoro-3-(4-methoxyphenyl)phenyl)oxazole |
This table represents predicted outcomes based on general reactivity patterns.
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the more reactive C-Br bond of this compound.
A variety of primary and secondary amines can be coupled under these conditions, providing access to a range of N-arylated products. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance.
Table 2: Predicted Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 4-(3-(oxazol-5-yl)-2-fluorophenyl)morpholine |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | N-(3-(oxazol-5-yl)-2-fluorophenyl)aniline |
This table represents predicted outcomes based on general reactivity patterns.
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organicchemistrytutor.com The C-Br bond of this compound is the expected site of reaction.
This reaction provides a direct route to arylalkynes, which are versatile intermediates for further synthetic transformations.
Table 3: Predicted Sonogashira Coupling of this compound
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 5-(2-fluoro-3-(phenylethynyl)phenyl)oxazole |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 5-(2-fluoro-3-((trimethylsilyl)ethynyl)phenyl)oxazole |
This table represents predicted outcomes based on general reactivity patterns.
Direct arylation is an increasingly important method that involves the coupling of an aryl halide with a C-H bond of another aromatic or heteroaromatic compound, avoiding the need for pre-functionalized organometallic reagents. The oxazole (B20620) ring itself can participate in direct arylation reactions. The acidity of the protons on the oxazole ring is in the order C2 > C5 > C4. tandfonline.com However, in 5-substituted oxazoles, the reactivity at C2 and C4 would be relevant.
Alternatively, the 3-bromo-2-fluorophenyl moiety of the title compound can act as the aryl halide partner in a direct arylation reaction with another heterocycle. Given the higher reactivity of the C-Br bond, coupling would occur at this position.
Furthermore, the oxazole ring can undergo electrophilic substitution, primarily at the C5 position, especially when activated by an electron-donating group. tandfonline.com In the title compound, the C5 position is already substituted. Electrophilic attack at other positions of the oxazole ring is less common. youtube.com The oxazole ring can also undergo reactions such as N-acylation and N-alkylation at the nitrogen atom. tandfonline.com
Reactions Involving the Oxazole Core
The oxazole ring, while aromatic, is susceptible to various reactions due to the presence of heteroatoms and its inherent electronic distribution. The sensitivity of the oxazole core often necessitates mild reaction conditions to avoid degradation. chemrxiv.org
The C-2, C-4, and C-5 positions of the oxazole ring exhibit distinct reactivity profiles, allowing for selective functionalization. The presence of the 3-bromo-2-fluorophenyl substituent at the C-5 position of the title compound significantly influences the reactivity of the entire molecule.
C-2 Position: The proton at the C-2 position is the most acidic on the oxazole ring, making it susceptible to deprotonation by strong bases. This lithiation enables the introduction of various electrophiles. However, the resulting 2-lithiooxazole can exist in equilibrium with its acyclic isonitrile-enolate form, which can complicate subsequent reactions. The use of organozinc derivatives after lithiation can stabilize the intermediate and favor the desired functionalization. chemrxiv.org For this compound, this position offers a prime site for introducing further diversity.
C-4 Position: The C-4 position is generally less reactive than the C-2 and C-5 positions. Functionalization at this site often requires more forcing conditions or specific synthetic strategies starting from acyclic precursors. However, methods like lithiation followed by reaction with an electrophile can be employed, though competition with C-2 deprotonation is a potential issue.
C-5 Position: In the case of this compound, the C-5 position is already substituted. However, in related 5-unsubstituted oxazoles, this position is readily susceptible to electrophilic attack, including halogenation. For instance, bromination using N-bromosuccinimide (NBS) is an effective method for introducing a bromine atom at the C-5 position. chemrxiv.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also common for functionalizing bromo-substituted oxazoles at any position, including C-5. researchgate.net This suggests that the bromine atom on the phenyl ring of the title compound could potentially be a site for cross-coupling, while the oxazole C-5 is blocked.
The table below summarizes the general reactivity and potential functionalization reactions at the different positions of the oxazole ring, which can be extrapolated to this compound.
| Position | Reactivity Profile | Common Reactions | Reagents |
| C-2 | Most acidic proton, prone to deprotonation. | Lithiation, Electrophilic substitution | n-BuLi, LDA, followed by electrophiles (e.g., aldehydes, alkyl halides) |
| C-4 | Less reactive compared to C-2 and C-5. | Lithiation, Halogenation | Strong bases, NBS, I₂ |
| C-5 | Susceptible to electrophilic attack (if unsubstituted). | Halogenation, Metal-catalyzed cross-coupling (if halogenated) | NBS, Palladium catalysts with boronic acids (Suzuki) |
The oxazole ring can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or through photochemical pathways. These ring-opened intermediates can sometimes be trapped or undergo recyclization to form different heterocyclic systems.
One notable reaction is the [2+2] cycloaddition of oxazoles with alkenes, which is often catalyzed by energy transfer. acs.org This reaction leads to the formation of fused bicyclic systems. For instance, 2,5-disubstituted oxazoles have been shown to react with various alkenes under visible-light irradiation in the presence of an iridium photocatalyst. acs.org This dearomative cycloaddition results in the formation of 2-oxa-4-azabicyclo[3.2.0]hept-3-ene scaffolds. acs.org While this specific reaction has not been reported for this compound, it represents a potential pathway for transforming the oxazole core into more complex, three-dimensional structures.
Another potential transformation involves the reaction of the oxazole ring with dienophiles in a Diels-Alder reaction, where the oxazole acts as the diene component. This typically requires electron-withdrawing groups on the oxazole ring or high temperatures and can be followed by the elimination of a small molecule to yield a new aromatic system, such as a pyridine (B92270).
| Reaction Type | Description | Potential Outcome for this compound |
| Photochemical [2+2] Cycloaddition | Reaction with an alkene under photocatalysis to form a bicyclic system. | Formation of a substituted 2-oxa-4-azabicyclo[3.2.0]hept-3-ene derivative. |
| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile, followed by rearrangement. | Formation of a substituted pyridine derivative. |
Synthesis of Structurally Related Oxazole Analogues
The synthesis of analogues of this compound can be achieved by modifying the synthetic route or by derivatizing the final compound. One of the most versatile methods for synthesizing 5-substituted oxazoles is the van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov By using different substituted benzaldehydes, a wide array of 5-aryloxazole analogues can be prepared.
Furthermore, palladium-catalyzed cross-coupling reactions on the brominated phenyl ring of this compound provide a powerful tool for generating a library of analogues. For example, Suzuki coupling with various boronic acids or esters would replace the bromine atom with different aryl, heteroaryl, or alkyl groups. Similarly, Sonogashira coupling could introduce acetylenic moieties, and Buchwald-Hartwig amination could be used to install various amino groups.
The synthesis of 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors demonstrates a common strategy for analogue synthesis, where different anilines are coupled to the C-2 position and various aryl groups are present at C-5. nih.gov This highlights the modularity in synthesizing oxazole-based compounds.
Below is a table of potential structurally related analogues of this compound and the general synthetic methods to obtain them.
| Analogue Structure | General Synthetic Method |
| 5-(3-Aryl-2-fluorophenyl)oxazole | Suzuki coupling of this compound with an arylboronic acid. |
| 5-(3-Amino-2-fluorophenyl)oxazole | Buchwald-Hartwig amination of this compound. |
| 2-Substituted-5-(3-bromo-2-fluorophenyl)oxazole | Lithiation at C-2 followed by reaction with an electrophile. |
| 4-Substituted-5-(3-bromo-2-fluorophenyl)oxazole | Directed lithiation or multi-step synthesis from acyclic precursors. |
Exploration of Non Biological Material and Chemical Applications
Photophysical Properties and Luminescence Studies
No experimental data on the absorption, emission, or fluorescence quantum yields of 5-(3-bromo-2-fluorophenyl)oxazole has been found. While studies on other substituted oxazoles demonstrate that the electronic nature and position of substituents on the phenyl ring can significantly influence their photophysical properties, leading to applications as fluorescent probes and in organic light-emitting diodes (OLEDs), such characterization is not available for this specific isomer.
There are no published absorption or emission spectra for this compound.
There is no reported data on the fluorescence quantum yield of this compound.
Electronic Properties and Potential in Organic Electronics
The potential of this compound in the field of organic electronics remains unexplored. The electronic properties of organic molecules are critical for their performance in devices, and these are typically determined through a combination of experimental measurements and computational modeling.
No studies on the charge transport characteristics, such as electron or hole mobility, of this compound have been reported.
There is no available information to confirm or deny the semiconductor behavior of this compound.
Applications as Ligands in Catalysis
The use of this compound as a ligand in catalytic processes has not been described in the scientific literature. While oxazoline-containing ligands (a related but distinct class of compounds) are widely used in asymmetric catalysis, the application of oxazole-based ligands is less common, and no such role has been documented for this specific compound.
Utility as Building Blocks in Advanced Chemical Synthesis
The strategic placement of the bromine and fluorine atoms on the phenyl ring, coupled with the reactive nature of the oxazole (B20620) moiety, suggests that this compound holds significant potential as a versatile building block in organic synthesis. However, specific examples of its application are not documented in the available scientific literature.
Precursors for Complex Heterocyclic Systems
There is no available research detailing the use of this compound as a direct precursor for the synthesis of more complex heterocyclic systems. In principle, the bromine atom could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby constructing larger, more intricate molecular architectures. The oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, which are known to form new cyclic structures. acs.org Nevertheless, no studies have been found that specifically demonstrate these transformations with this compound.
Scaffolds for Supramolecular Assembly
The field of supramolecular chemistry often utilizes molecules with specific functionalities that can engage in non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking to form larger, self-assembled structures. The bromine atom in this compound could theoretically act as a halogen bond donor, and the aromatic phenyl and oxazole rings could participate in π-π stacking. However, there are no published studies that have investigated or reported the use of this specific compound as a scaffold for supramolecular assembly.
Sensing and Detection Applications
Oxazole derivatives are known to be incorporated into fluorescent chemosensors for the detection of various ions and molecules. The sensing mechanism often relies on the modulation of the electronic properties of the oxazole core upon binding of an analyte. While related oxazole-based compounds have been developed as chemosensors, a search of the scientific literature did not yield any reports on the design, synthesis, or application of this compound for sensing and detection purposes.
Future Research Trajectories and Broader Implications
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted oxazoles is a well-established field, yet the pursuit of greener, more efficient, and sustainable methods remains a critical goal. ijpsonline.comkthmcollege.ac.inresearchgate.net For a molecule like 5-(3-bromo-2-fluorophenyl)oxazole, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. ijpsonline.comresearchgate.net
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of oxazole (B20620) derivatives. ijpsonline.com Future studies could explore a one-pot microwave-assisted synthesis of this compound from readily available precursors.
Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. researchgate.net Developing a continuous flow process for the synthesis of this compound would be a significant step towards sustainable production.
Catalyst-Free and Metal-Free Reactions: The use of heavy metal catalysts, while effective, poses environmental and economic challenges. Research into catalyst-free cyclization reactions or the use of organocatalysts for the formation of the oxazole ring would be a major advancement. researchgate.netresearchgate.net
Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents is a key aspect of sustainable chemistry. ijpsonline.com Investigating the synthesis of this compound in such solvent systems could drastically reduce its environmental footprint.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, long reaction times, significant waste |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced energy use | Scalability can be an issue |
| Continuous Flow Chemistry | High throughput, enhanced safety, precise control | Initial setup costs can be high |
| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplified purification | May require harsh reaction conditions |
| Green Solvent Synthesis | Reduced environmental impact, potential for solvent recycling | Solvent selection and optimization can be complex |
In-Depth Mechanistic Understanding of Complex Reactions
The presence of three distinct functionalities—the oxazole ring, the bromine atom, and the fluorine atom—makes this compound an excellent substrate for studying complex reaction mechanisms.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgyoutube.comrsc.orgnih.gov Mechanistic studies could elucidate the influence of the adjacent fluorine atom and the oxazole ring on the oxidative addition and reductive elimination steps of the catalytic cycle. This understanding is crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic tools.
Oxazole Ring-Opening Reactions: The oxazole ring itself can undergo a variety of transformations, including ring-opening reactions catalyzed by Lewis acids or transition metals. acs.org Investigating the regioselectivity and stereoselectivity of such reactions with this specific substrate could lead to the discovery of novel synthetic pathways to other complex heterocyclic systems.
Photochemical and Electrochemical Reactions: The unique electronic properties conferred by the halogen atoms and the oxazole ring may lead to interesting photochemical and electrochemical reactivity. researchgate.netresearchgate.net Future research could explore light- or electricity-driven transformations as sustainable alternatives to traditional thermal reactions.
Advanced Materials Development Based on Oxazole Scaffolds
Oxazole derivatives are known for their valuable photophysical properties, making them promising candidates for a range of advanced materials. nih.govresearchgate.netderpharmachemica.com The specific substitution pattern of this compound could be leveraged to fine-tune these properties for specific applications.
Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds have been investigated as emitters and electron-transport materials in OLEDs. rsc.org The bromo- and fluoro-substituents on the phenyl ring can influence the molecule's planarity, intermolecular interactions, and electronic properties, which are all critical for OLED performance.
Organic Semiconductors: The inherent electron-accepting nature of the oxazole ring, combined with the electron-withdrawing effects of the halogen atoms, makes this scaffold a candidate for n-type organic semiconductors. acs.orgresearchgate.net Theoretical and experimental studies could explore its charge transport characteristics.
Fluorescent Probes and Sensors: The fluorescence of oxazole derivatives can be sensitive to their local environment. nih.gov This property could be exploited to develop fluorescent probes for detecting specific analytes or for bioimaging applications. The bromine atom also provides a handle for further functionalization to create more sophisticated sensor molecules.
Table 2: Potential Photophysical Properties and Applications of this compound Derivatives
| Property | Potential Application | Rationale |
| Blue Emission | Organic Light-Emitting Diodes (OLEDs) | Oxazole scaffolds are known to be efficient blue emitters. |
| High Electron Affinity | n-type Organic Semiconductors | The electron-deficient nature of the oxazole and halogenated phenyl rings. |
| Solvatochromism | Fluorescent Probes | The change in fluorescence color with solvent polarity can be used for sensing. |
| Long-Lived Excited States | Photoredox Catalysis | The heavy bromine atom may promote intersystem crossing to a triplet state. |
Integration with Machine Learning for Property Prediction and Synthesis Design
The vast and complex chemical space of halogenated heterocyclic compounds is an ideal arena for the application of machine learning (ML) and artificial intelligence (AI). researchgate.netacs.orgyoutube.comacs.orgnih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can be trained on datasets of related oxazole derivatives to build QSAR models. researchgate.netnih.govresearchgate.netnih.gov These models could then predict the biological activity or material properties of this compound and its derivatives, guiding synthetic efforts towards compounds with desired characteristics.
Reaction Outcome and Condition Prediction: AI models are being developed to predict the products of chemical reactions and to suggest optimal reaction conditions. acs.orgacs.orgnih.gov By training these models on large databases of heterocyclic reactions, researchers could more efficiently devise synthetic routes to this compound and its derivatives.
De Novo Drug Design: Generative ML models can design novel molecules with specific desired properties. By providing the model with the this compound scaffold as a starting point, it could generate new drug candidates with potentially enhanced efficacy and safety profiles.
Contribution to Fundamental Understanding of Halogenated Heterocyclic Chemistry
Beyond its specific applications, the study of this compound can contribute significantly to our fundamental understanding of halogenated heterocyclic chemistry.
Halogen Bonding: The presence of both a bromine and a fluorine atom allows for the investigation of halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering and supramolecular chemistry. nih.govacs.orgscispace.comacs.orgoup.com Studying the crystal structure of this compound and its derivatives could provide valuable insights into the interplay of different halogen bonds.
Fluorine Chemistry: The role of fluorine in medicinal chemistry is multifaceted, influencing properties such as metabolic stability, pKa, and binding affinity. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Detailed studies on this compound would add to the growing body of knowledge on the effects of fluorine substitution in complex molecular scaffolds.
Synergistic Effects of Halogenation: The combined presence of bromine and fluorine on the same aromatic ring may lead to synergistic or antagonistic effects on the molecule's reactivity and properties. Elucidating these effects would provide a more nuanced understanding of polysubstituted halogenated compounds.
Q & A
Q. What synthetic routes are commonly employed to prepare 5-(3-bromo-2-fluorophenyl)oxazole?
The synthesis of oxazole derivatives often involves cyclization reactions using precursors like aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) via van Leusen’s method. For example, brominated or fluorinated aromatic aldehydes can react with TosMIC under basic conditions (e.g., potassium carbonate in methanol) to form the oxazole core . Regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Post-synthetic modifications, such as Suzuki-Miyaura coupling, may introduce aryl or heteroaryl groups at specific positions .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard. Data collection involves single-crystal diffraction, followed by refinement using programs like SHELXL . Structural visualization tools like ORTEP-3 aid in analyzing bond lengths, angles, and molecular packing . For halogen-substituted oxazoles, crystallography can reveal halogen-bonding interactions critical for material or biological applications .
Q. Which analytical techniques are used to confirm the structure and purity of oxazole derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to verify substituent positions .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- FT-IR spectroscopy to identify functional groups (e.g., C-Br, C-F stretches) .
- HPLC or TLC to assess purity .
Advanced Research Questions
Q. How can regioselective functionalization challenges in oxazole derivatives be addressed?
Regioselectivity in bromination or fluorination depends on electronic and steric factors. For example, using lithium bis(trimethylsilyl)amide (LiHMDS) as a base with NBS ensures selective bromination at the 4-position of oxazoles . Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in reported biological activities of oxazole analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic studies should:
- Standardize protocols (e.g., MTT assays for cytotoxicity) .
- Compare purity levels (e.g., HPLC vs. crude extracts) .
- Use structure-activity relationship (SAR) models to isolate key substituent effects .
Q. How can computational methods enhance the design of oxazole-based bioactive compounds?
- Molecular docking (AutoDock, Glide) predicts binding affinities to targets like enzymes or receptors .
- Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics simulations assess stability in biological environments (e.g., lipid bilayers) .
Q. What experimental approaches optimize halogen-bonding interactions in oxazole derivatives?
Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3-diiodotetrafluorobenzene) stabilizes halogen bonds, as shown in studies of 5-(thiophen-3-yl)oxazole derivatives . X-ray data reveal bond distances (~3.0 Å for I···N interactions) critical for material design or supramolecular chemistry .
Q. How are SAR studies conducted to improve the pharmacological profile of oxazole derivatives?
- Bioisosteric replacement : Swapping bromine for chlorine or fluorine alters pharmacokinetics .
- Substituent scanning : Systematic variation of aryl/heteroaryl groups at the 5-position modulates activity .
- Metabolic stability assays : Microsomal incubation identifies labile sites for structural optimization .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent, temperature) for yield and purity .
- Data Validation : Cross-validate crystallographic data with spectroscopic results to address discrepancies (e.g., tautomerism) .
- High-Throughput Screening : Employ fragment-based libraries of oxazole derivatives for rapid SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
